molecular formula C25H27N3O3 B2385352 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 904278-07-5

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2385352
CAS RN: 904278-07-5
M. Wt: 417.509
InChI Key: NKJABBHHRCMOQJ-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioreductive Pro-drug Systems Research into the synthesis and application of 5-substituted isoquinolin-1-ones, which share structural motifs with N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, indicates potential applications as bioreductively activated pro-drugs. These compounds, through biomimetic reduction, can trigger the release of therapeutic drugs in hypoxic solid tumors, showcasing a method for targeted drug delivery in cancer treatment (Berry et al., 1997).

Orexin Receptors and Sleep Modulation Another study evaluated the role of orexin receptors in sleep modulation using compounds structurally similar to the query compound. It demonstrated that pharmacological blockade of these receptors can influence sleep patterns, suggesting potential applications in developing therapeutics for sleep disorders (Dugovic et al., 2009).

Antitussive Derivatives Synthesis Research into the synthesis of morphinan derivatives, which are chemically related to the query compound, showed potential antitussive (cough suppressant) activities. This highlights the compound's relevance in developing new cough treatments (Murakami et al., 1972).

Tetrahydroisoquinolinones with Pharmacological Interest The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explored compounds for their pharmacological interests. This study suggests the structural framework of the query compound may be relevant for developing new therapeutics with various pharmacophoric substituents (Kandinska et al., 2006).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-18-8-10-19(11-9-18)15-26-24(29)25(30)27-16-22(23-7-4-14-31-23)28-13-12-20-5-2-3-6-21(20)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJABBHHRCMOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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